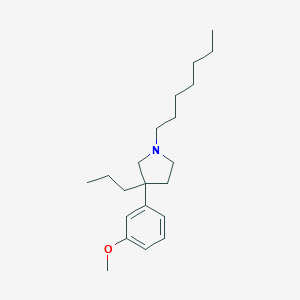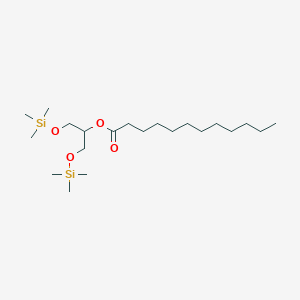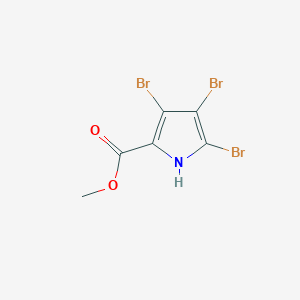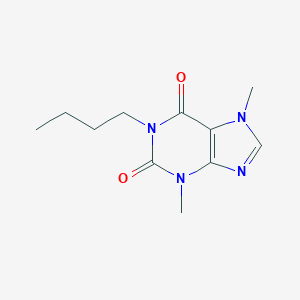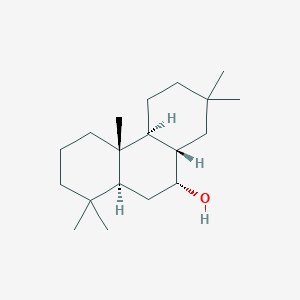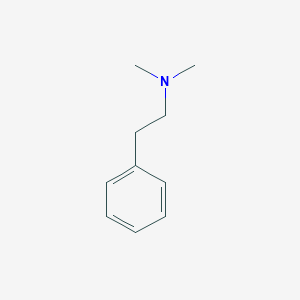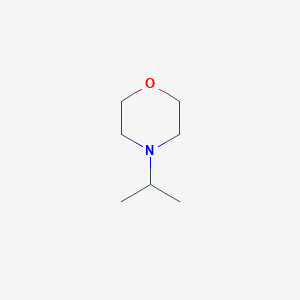
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as BPTA, is a chemical compound that has gained attention due to its potential applications in scientific research. BPTA is a member of the thiadiazole family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. This inhibition leads to a decrease in cell proliferation and growth.
Biochemische Und Physiologische Effekte
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in cell proliferation and growth. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been shown to have neuroprotective effects, which could help to prevent the progression of Alzheimer's disease. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for many types of research. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, there are also limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has not yet been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. One area of interest is in the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has shown promise as an inhibitor of cancer cell growth, and further research could lead to the development of new treatments for a variety of cancers. Additionally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further for its potential use in the treatment of Alzheimer's disease. Its neuroprotective effects could help to prevent the progression of this disease, which affects millions of people worldwide. Finally, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine could be studied further to better understand its mechanism of action, which could lead to the development of new drugs with even greater potential for scientific research.
Conclusion:
In conclusion, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention due to its potential applications in scientific research. Its relatively simple synthesis method, wide range of potential applications, and diverse pharmacological properties make it a promising candidate for further study. While there are still limitations to using 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine in lab experiments, there are many potential future directions for research involving this compound. By continuing to study 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, we may be able to develop new treatments for cancer, Alzheimer's disease, and other conditions, and gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves the reaction of 4-bromobenzyl chloride with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting product is then treated with sodium hydroxide to yield 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. This method is relatively simple and efficient, making it a popular choice for the synthesis of 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been studied for its potential use in a variety of scientific research applications. One such application is in the field of cancer research. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer therapies. 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could help to prevent the progression of this debilitating disease.
Eigenschaften
CAS-Nummer |
74959-54-9 |
|---|---|
Produktname |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Molekularformel |
C14H10BrN3S |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10BrN3S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
InChI-Schlüssel |
YUBDYJWAAJSUFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






